

An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 3-chloro-3-oxopropanoate

Cat. No.: B057725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis. Its structure incorporates both a methyl ester and a highly reactive acyl chloride, rendering it a valuable building block for the introduction of a C3 moiety in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and reactivity of **methyl 3-chloro-3-oxopropanoate**.

Chemical and Physical Properties

Methyl 3-chloro-3-oxopropanoate is a combustible, corrosive liquid that requires careful handling.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ ClO ₃	[2]
Molecular Weight	136.53 g/mol	[1] [2]
CAS Number	37517-81-0	[1] [2]
EC Number	253-540-6	[2]
Density	1.273 g/mL at 25 °C	[2]
Boiling Point	57-59 °C at 12 mmHg	[2]
Refractive Index (n _{20/D})	1.432	[2]
Flash Point	80 °C (176 °F) - closed cup	[1]
InChI Key	UTBCRHAMJFMIIR- UHFFFAOYSA-N	[2]
SMILES	COC(=O)CC(Cl)=O	[2]

Spectroscopic Properties

The structural identity of **methyl 3-chloro-3-oxopropanoate** can be confirmed through various spectroscopic techniques. While specific peak data is proprietary to chemical suppliers, general expectations for the spectra are as follows:

Spectroscopic Data	Expected Characteristics
¹ H NMR	Two singlets are expected: one for the methyl ester protons (CH ₃) and another for the methylene protons (-CH ₂ -). The methylene protons, being alpha to two carbonyl groups, will be shifted downfield.
¹³ C NMR	Four distinct carbon signals are anticipated: the methyl carbon of the ester, the methylene carbon, the ester carbonyl carbon, and the acyl chloride carbonyl carbon. The carbonyl carbons will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy	Characteristic strong absorption bands for the two carbonyl groups (C=O) are expected, likely at different wavenumbers due to the different electronic environments of the ester and the acyl chloride. A C-Cl stretching vibration will also be present.
Mass Spectrometry	The mass spectrum will show the molecular ion peak. Common fragmentation patterns would involve the loss of the chlorine atom, the methoxy group (-OCH ₃), or carbon monoxide (CO).

Synthesis of Methyl 3-Chloro-3-oxopropanoate

Methyl 3-chloro-3-oxopropanoate can be synthesized through the chlorination of a suitable precursor. Two common methods are detailed below.

Experimental Protocol 1: From Methyl Malonic Acid

This method involves the direct conversion of methyl malonic acid to its corresponding acyl chloride using oxalyl chloride.^[3]

Materials:

- Methyl malonic acid
- Oxalyl chloride
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- 100 mL round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

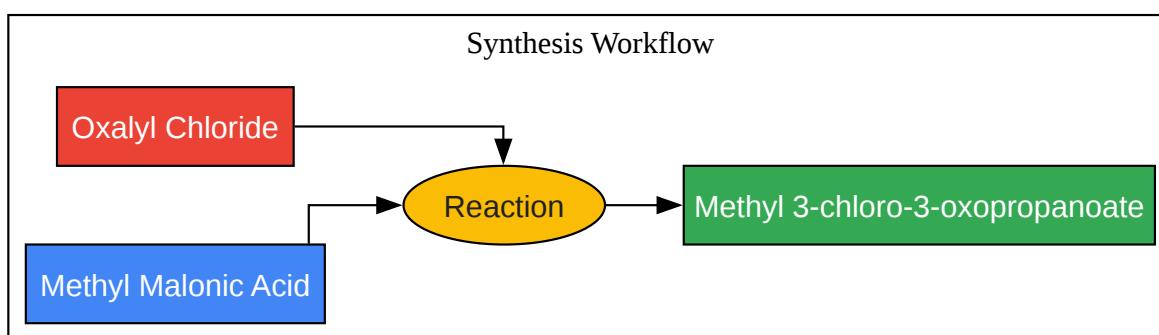
Procedure:

- A 100 mL round-bottom flask is dried in an oven and cooled to room temperature under an inert atmosphere (e.g., argon).
- To the flask, add 5 mL of dichloromethane and 1.0 g (8.5 mmol) of methyl malonic acid.
- The flask is placed in an ice bath, and stirring is initiated. A catalytic amount (1 drop) of DMF is added.
- After 5 minutes of stirring in the ice bath, 1.2 g (9.4 mmol) of oxalyl chloride is added dropwise.
- The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
- The solvent and any excess reagent are removed under reduced pressure using a rotary evaporator to yield **methyl 3-chloro-3-oxopropanoate**.

Experimental Protocol 2: From Dialkyl Malonate (Three-Step Synthesis)

This synthetic route involves the selective saponification of a dialkyl malonate, followed by hydrolysis and subsequent chlorination.[4]

Step 1: Selective Saponification


- Dialkyl malonate is reacted with one equivalent of potassium hydroxide in an alcoholic medium to yield the monopotassium salt of the diester.

Step 2: Hydrolysis

- The monopotassium salt is hydrolyzed under acidic conditions to produce monoalkyl malonic acid.

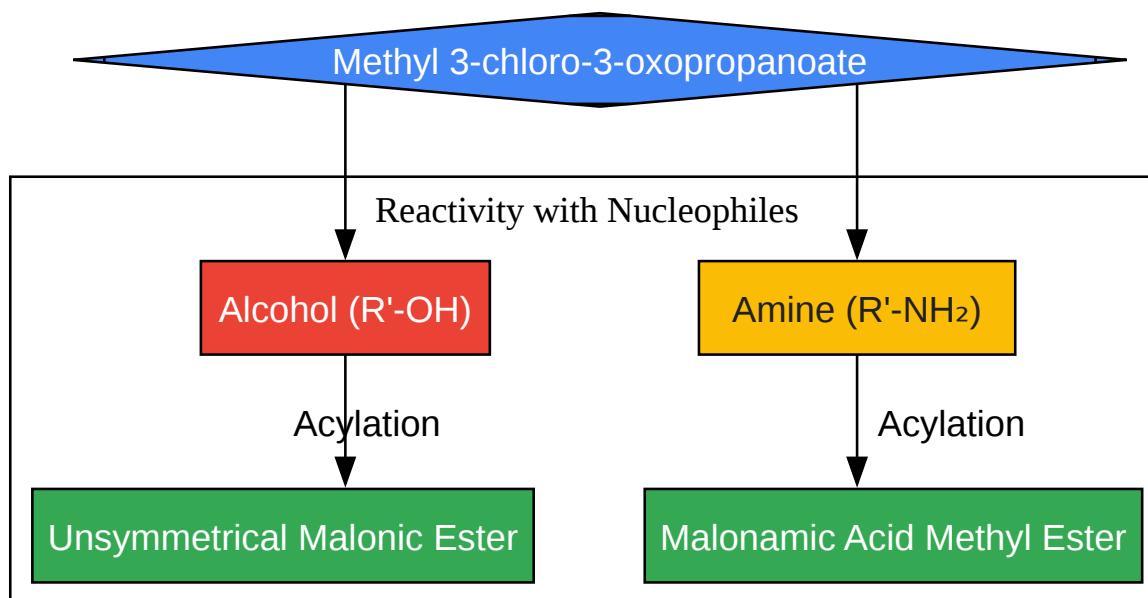
Step 3: Chlorination

- The resulting monoalkyl malonic acid is chlorinated using a reagent such as thionyl chloride, often in a solvent like methylene chloride, to produce the final product, **methyl 3-chloro-3-oxopropanoate**. The reaction mixture is typically refluxed, and the product is isolated after the removal of the solvent and excess chlorinating agent.[4]

[Click to download full resolution via product page](#)

Synthesis of **Methyl 3-chloro-3-oxopropanoate**.

Reactivity and Applications in Synthesis


The high reactivity of the acyl chloride group makes **methyl 3-chloro-3-oxopropanoate** an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Alcohols

Methyl 3-chloro-3-oxopropanoate reacts with alcohols to form the corresponding malonic acid methyl esters. This reaction is a straightforward and efficient method for synthesizing unsymmetrical malonic esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Reactions with Amines

Primary and secondary amines react readily with **methyl 3-chloro-3-oxopropanoate** to yield the corresponding N-substituted malonamic acid methyl esters.^{[5][6]} The reaction is generally vigorous and exothermic. Similar to the reaction with alcohols, a base is often used to scavenge the generated HCl. This reaction is a fundamental step in the synthesis of various amides and can be a key step in the construction of more complex nitrogen-containing molecules.

[Click to download full resolution via product page](#)

Reactivity of **Methyl 3-chloro-3-oxopropanoate**.

Safety and Handling

Methyl 3-chloro-3-oxopropanoate is classified as a corrosive substance that can cause severe skin burns and eye damage.^[1] It may also cause respiratory irritation.^[1] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.^[1]

Conclusion

Methyl 3-chloro-3-oxopropanoate is a highly useful and reactive intermediate in organic synthesis. Its bifunctional nature allows for the straightforward synthesis of a variety of malonic acid derivatives, which are themselves important precursors in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl malonyl chloride | C₄H₅ClO₃ | CID 123460 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-クロロ-3-オキソプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. ijret.org [ijret.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-Chloro-3-oxopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057725#methyl-3-chloro-3-oxopropanoate-properties\]](https://www.benchchem.com/product/b057725#methyl-3-chloro-3-oxopropanoate-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com